molecular formula C23H22ClN5O2 B2780449 (4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 877795-48-7

(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2780449
CAS No.: 877795-48-7
M. Wt: 435.91
InChI Key: DQDRDXVZQCBUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5OC_{22}H_{20}ClN_5O, with a molecular weight of approximately 405.89 g/mol. The structural characteristics include:

PropertyValue
Molecular Formula C22H20ClN5O
Molecular Weight 405.89 g/mol
IUPAC Name This compound
InChI Key DEICRGKWGSTKJN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is critical for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have demonstrated that related compounds can effectively target cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against various pathogenic microorganisms. For example, derivatives of pyrazolo compounds have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, as well as antibacterial effects against Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence regarding the neuropharmacological effects of pyrazolo derivatives. These compounds have been studied for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their biological activities. The results indicated that some compounds exhibited significant inhibitory effects on tumor growth in vitro .
  • Antimicrobial Screening : A comprehensive screening of several pyrazole derivatives revealed that certain compounds displayed strong antibacterial and antifungal activities, suggesting their potential as therapeutic agents .
  • Mechanistic Insights : Docking studies provided insights into the binding interactions between these compounds and target proteins, elucidating their mechanisms of action at the molecular level .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-14-20(27-9-11-28(12-10-27)23(30)19-4-3-13-31-19)29-22(25-15)21(16(2)26-29)17-5-7-18(24)8-6-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDRDXVZQCBUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.